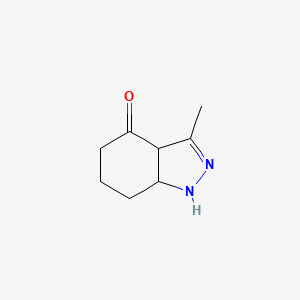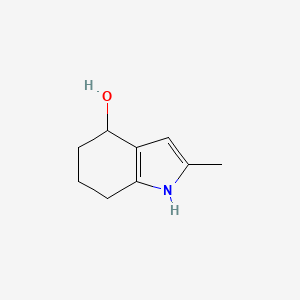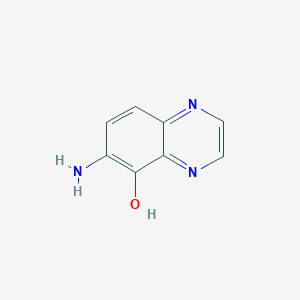
5-Amino-2-(chloromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(chloromethyl)phenol is an organic compound with the molecular formula C7H8ClNO. It is a white to pale yellow solid that is slightly soluble in water but more soluble in organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-(chloromethyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with ammonia or an amine under basic conditions. The reaction typically requires a catalyst such as zinc chloride (ZnCl2) and is carried out at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(chloromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl, alkoxy, or thiol derivatives.
Scientific Research Applications
5-Amino-2-(chloromethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-2-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different functional groups that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylphenol: Similar structure but with a methyl group instead of a chloromethyl group.
5-Amino-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a chloromethyl group.
5-Amino-2-bromomethylphenol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
5-Amino-2-(chloromethyl)phenol is unique due to its chloromethyl group, which makes it a versatile intermediate for various chemical reactions. The presence of both amino and chloromethyl groups allows for a wide range of functionalization, making it valuable in organic synthesis .
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
5-amino-2-(chloromethyl)phenol |
InChI |
InChI=1S/C7H8ClNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2 |
InChI Key |
JYUGNUMUMZDGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)
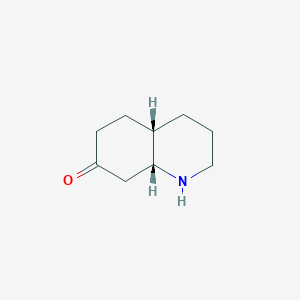

![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)

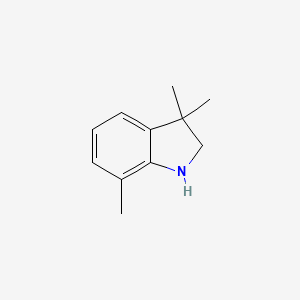
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)
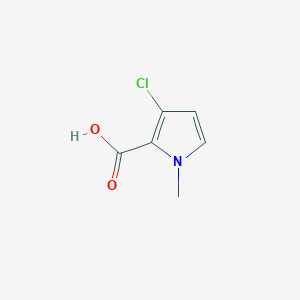
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)

